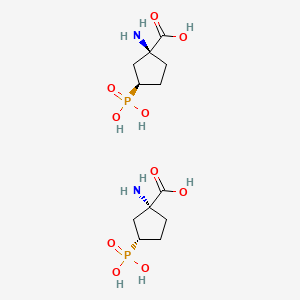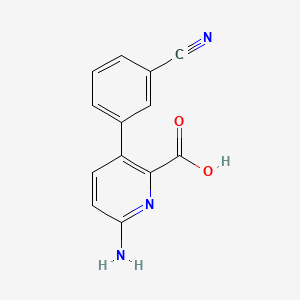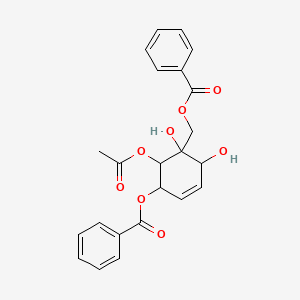
(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo: is a kainate-type glutamate receptor agonist, specifically targeting group III metabotropic glutamate receptors. It exhibits higher selectivity for mGlu4 receptors compared to mGlu8 receptors . This compound is widely used in scientific research to study the pharmacology and physiology of metabotropic glutamate receptors.
Mécanisme D'action
Target of Action
Z-Cyclopentyl-AP4 is a group III metabotropic glutamate receptor agonist . It exhibits higher potency at metabotropic glutamate receptor 4 (mGluR4) than metabotropic glutamate receptor 8 (mGluR8), with no activity at metabotropic glutamate receptor 7 (mGluR7) . These receptors are primarily localized on presynaptic terminals, where they act as both auto- and hetero-receptors, inhibiting the release of neurotransmitter .
Mode of Action
Z-Cyclopentyl-AP4 interacts with its targets, mGluR4 and mGluR8, and selectively inhibits synaptic activity in the lateral perforant pathway . The inhibitory actions of Z-Cyclopentyl-AP4 were potentiated by the mGluR4 positive allosteric modulator, PHCCC .
Biochemical Pathways
Z-Cyclopentyl-AP4 affects the biochemical pathways by inhibiting adenylyl cyclase via Gi/o-proteins, leading to the inhibition of forskolin-stimulated cAMP formation, and consequently to a reduction in protein kinase A (PKA) activity .
Result of Action
The molecular and cellular effects of Z-Cyclopentyl-AP4’s action involve the inhibition of synaptic transmission at specific synapses, such as the lateral perforant pathway . This results in the modulation of glutamatergic neurotransmission .
Analyse Biochimique
Biochemical Properties
Z-Cyclopentyl-AP4 interacts with Group III mGluRs, specifically mGluR-4 and mGluR-8 . It exhibits higher potency at mGluR-4 than mGluR-8, with EC50 values of 49 and 124μM respectively . It does not show any activity at mGluR-7 . The nature of these interactions involves the compound acting as an agonist, activating these receptors and influencing their function .
Cellular Effects
In terms of cellular effects, Z-Cyclopentyl-AP4 selectively inhibits synaptic activity in the lateral perforant pathway . The IC50 values are 130 and 1859 μM in the lateral and medial perforant pathways respectively . This indicates that the compound can influence cell function by modulating synaptic activity.
Molecular Mechanism
The molecular mechanism of Z-Cyclopentyl-AP4 involves its interaction with mGluRs as an agonist By binding to these receptors, it can influence their activity and subsequently alter cellular processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are typically proprietary and may vary between manufacturers .
Industrial Production Methods: Industrial production of (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with altered functional groups .
Applications De Recherche Scientifique
Chemistry: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo is used to study the structure-activity relationships of metabotropic glutamate receptors. It helps in understanding the binding affinities and selectivity of different receptor subtypes .
Biology: In biological research, this compound is employed to investigate the role of metabotropic glutamate receptors in synaptic transmission and plasticity. It is particularly useful in studying the modulation of neurotransmitter release .
Medicine: this compound has potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and Parkinson’s disease. It is used in preclinical studies to evaluate its efficacy and safety .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new drugs targeting metabotropic glutamate receptors .
Comparaison Avec Des Composés Similaires
- L-(+)-2-amino-4-phosphonobutyric acid (L-AP4)
- L-serine-O-phosphate (L-SOP)
- (1S, 2R)-1-amino-2-phosphonomethylcyclopropanecarboxylic acid ((1S, 2R)-APCPr)
Comparison: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo is unique in its higher selectivity for mGlu4 receptors compared to other similar compounds. While L-AP4, L-SOP, and (1S, 2R)-APCPr also target group III metabotropic glutamate receptors, this compound exhibits distinct pharmacological profiles and binding affinities .
Propriétés
IUPAC Name |
(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid;(1R,3S)-1-amino-3-phosphonocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12NO5P/c2*7-6(5(8)9)2-1-4(3-6)13(10,11)12/h2*4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t2*4-,6+/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBQBTFFQHNHGC-RPBIHNRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1P(=O)(O)O)(C(=O)O)N.C1CC(CC1P(=O)(O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N.C1C[C@@](C[C@H]1P(=O)(O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)





![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)



